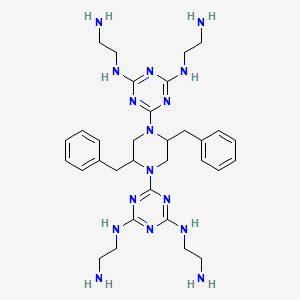
Antimicrobial agent-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial agent-5 is a chemical compound known for its potent ability to inhibit the growth of or destroy microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiparasitics. These agents are crucial in the fight against infectious diseases, particularly in an era where antimicrobial resistance is a growing concern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-5 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize the production of the desired compound while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Antimicrobial agent-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to enhance the reaction rates and selectivity. For example, platinum or palladium catalysts are often employed in hydrogenation reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds with different antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial agent-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: this compound is investigated for its potential use in treating various infectious diseases, particularly those caused by drug-resistant pathogens.
Industry: The compound is used in the formulation of antimicrobial coatings, disinfectants, and preservatives to prevent microbial contamination in various products .
Wirkmechanismus
The mechanism of action of antimicrobial agent-5 involves several molecular targets and pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the microbial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins.
Nucleic Acid Synthesis Inhibition: The compound disrupts the synthesis of DNA and RNA, hindering microbial replication.
Cell Membrane Disruption: It alters the permeability of the microbial cell membrane, causing leakage of cellular contents .
Vergleich Mit ähnlichen Verbindungen
Antimicrobial agent-5 can be compared with other similar compounds, such as:
Sulfonamides: These compounds also inhibit microbial growth by interfering with folic acid synthesis.
Quinolones: They target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Beta-lactams: These antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins.
Aminoglycosides: They bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis .
Uniqueness: What sets this compound apart is its broad-spectrum activity and its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Additionally, its chemical structure allows for easy modification, enabling the development of derivatives with enhanced properties .
Eigenschaften
Molekularformel |
C32H48N16 |
|---|---|
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
2-N,4-N-bis(2-aminoethyl)-6-[2,5-dibenzyl-4-[4,6-bis(2-aminoethylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H48N16/c33-11-15-37-27-41-28(38-16-12-34)44-31(43-27)47-22-26(20-24-9-5-2-6-10-24)48(21-25(47)19-23-7-3-1-4-8-23)32-45-29(39-17-13-35)42-30(46-32)40-18-14-36/h1-10,25-26H,11-22,33-36H2,(H2,37,38,41,43,44)(H2,39,40,42,45,46) |
InChI-Schlüssel |
NMSJXMQFZAPNGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN)NCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN)NCCN)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


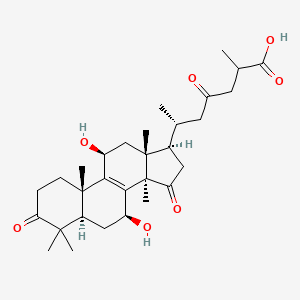
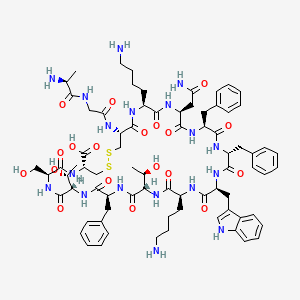
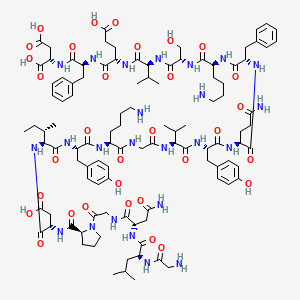
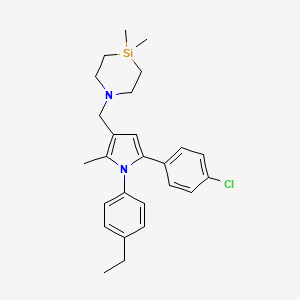
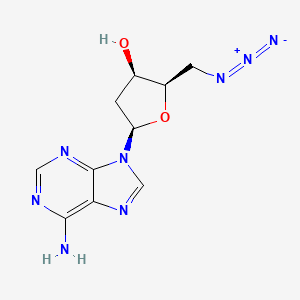
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
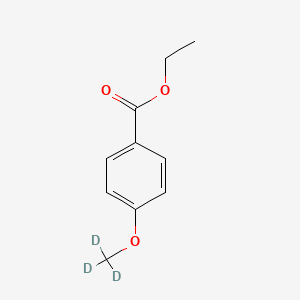
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
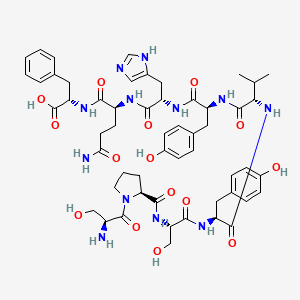
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
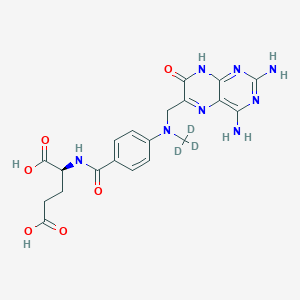
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

